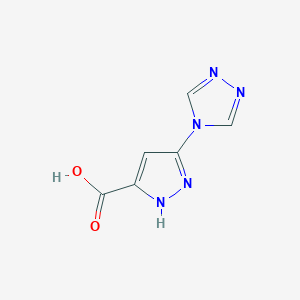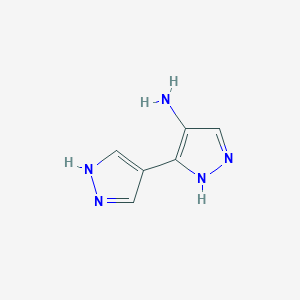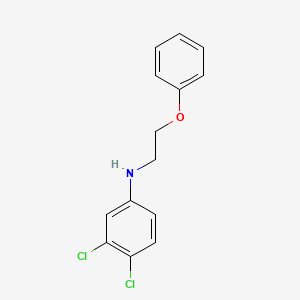![molecular formula C29H29NO2 B1385248 3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline CAS No. 1040682-56-1](/img/structure/B1385248.png)
3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline
Vue d'ensemble
Description
“3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline” is a complex organic compound, likely belonging to the class of compounds known as phenethylamines . Phenethylamines are a broad class of chemicals which include a phenethylamine backbone, consisting of a phenyl ring bound to an amino (NH2) group through a two-carbon chain .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group . The exact synthesis would depend on the desired isomer and the available starting materials. It’s important to note that the order of reactions is often critical to the success of the overall scheme .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenethylamine backbone suggests that it may have similar structural characteristics to other phenethylamines .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Phenethylamines can undergo a variety of reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, shape, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Structure
Research on the synthesis of related compounds has been a prominent area of focus. Studies have investigated the reaction paths and products in the synthesis of similar compounds, such as 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde, highlighting key intermediates and reaction paths (Zhang et al., 2015). The molecular structure of closely related compounds like N-benzylidene-aniline has been examined using techniques such as gas electron diffraction and molecular mechanics calculations, revealing insights into the stability and conformation of these molecules (Trætteberg et al., 1978).
Spectroscopy and Vibrational Analysis
Spectroscopic investigations, such as Fourier transform infrared (FT-IR) and Raman spectroscopy, have been conducted on aniline derivatives to analyze their vibrational modes and electronic properties. These studies provide a comprehensive understanding of the fundamental modes of compounds like 4-nitro-3-(trifluoromethyl)aniline (Saravanan et al., 2014).
Crystallography and Molecular Interactions
Crystallographic analysis of aniline derivatives has been used to elucidate their molecular structure and understand supramolecular interactions. For instance, studies on 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline reveal how molecular interactions, such as hydrogen bonds, influence the compound's structural properties (Su et al., 2013).
Organic Synthesis and Reactions
The synthesis and reaction pathways of aniline derivatives are significant for understanding their applications in organic chemistry. Studies have explored the synthesis of N-benzyl-3-anilinopropanamides and their cyclization, providing insights into reaction mechanisms and yields (Nnamonu et al., 2013).
Organometallic Chemistry
Research in organometallic chemistry has examined reactions involving anilines, such as the study of anilines' reactions with a fourteen-electron iridium(I) bis(phosphinite) complex, revealing details about N-H oxidative addition versus Lewis base coordination (Sykes et al., 2006).
Photoreceptor Applications
Anilides derived from anilines have been synthesized for use in photoreceptor-grade azo pigments, demonstrating the utility of anilines in specialized applications like imaging and printing technology (Law et al., 1993).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-phenylethoxy)-N-[[2-(2-phenylethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO2/c1-3-10-24(11-4-1)18-20-31-28-16-9-15-27(22-28)30-23-26-14-7-8-17-29(26)32-21-19-25-12-5-2-6-13-25/h1-17,22,30H,18-21,23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPERCMBVKUXNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NCC3=CC=CC=C3OCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine](/img/structure/B1385166.png)

![(3Ar,4s,9bs)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385169.png)
![3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385171.png)

![3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide](/img/structure/B1385174.png)


![2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline](/img/structure/B1385179.png)
![3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline](/img/structure/B1385181.png)



![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)